4-Nitro-benzylidene-hydantoin
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15) |
InChI Key |
MSTWOYMTYLWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Nitro Benzylidene Hydantoin and Hydantoin Based Compounds
General Principles of SAR for Hydantoin (B18101) Derivatives
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry due to its versatile biological activities. nih.govnih.gov The biological profile of hydantoin derivatives is not typically inherent to the nucleus itself but is profoundly influenced by the nature and position of various substituents attached to it. researchgate.net The structure-activity relationship (SAR) of these compounds is governed by several key principles centered on substitutions at the N-1, N-3, and C-5 positions of the hydantoin ring. nih.govbeilstein-journals.orgbeilstein-journals.org
The hydantoin core features two hydrogen bond donors and two hydrogen bond acceptors, which are crucial for molecular interactions with biological targets. nih.gov Modifications at its four potential substitution sites have led to a broad spectrum of pharmacological effects. nih.gov For many activities, particularly anticonvulsant properties, the presence of an aromatic ring, such as a phenyl group, at the C-5 position is considered essential. pcbiochemres.comcutm.ac.in For instance, in the case of the well-known anticonvulsant Phenytoin (B1677684) (5,5-diphenylhydantoin), the aromatic substituents are critical for activity against tonic-clonic seizures. pcbiochemres.com In contrast, alkyl substituents at the C-5 position are often associated with sedative properties. pcbiochemres.comcutm.ac.in
Influence of the Nitro Group on the Biological Activity Profile of Benzylidene Hydantoins
In SAR studies of related aryl hydantoins, it has been observed that electron-donating groups on the phenyl ring can diminish biological activity, suggesting that electron-withdrawing groups may be favorable for certain therapeutic targets. nih.gov The nitro group, being one of the strongest electron-withdrawing groups, can enhance the interaction of the compound with specific biological receptors or enzymes. mdpi.com For example, the electron-withdrawing nature of the nitro group can increase the acidity of nearby protons or modulate the electron density of the entire π-system, which can be critical for binding to a target protein.
The photochemical properties of nitroarenes have also been explored, indicating that these compounds can undergo various transformations under light irradiation, a characteristic that could be exploited in specific therapeutic contexts like photodynamic therapy. rsc.org Furthermore, the presence of a nitro group can affect a compound's metabolic stability and susceptibility to hydrolysis by influencing the basicity of nearby atoms. beilstein-journals.org In the context of 4-nitro-benzylidene-hydantoin, the para-position of the nitro group maximizes its resonance effect, strongly influencing the electronic character of the entire benzylidene portion of the molecule.
Positional Effects of Substituents on the Benzylidene Moiety
The position of substituents on the benzylidene ring of hydantoin derivatives is a critical determinant of their biological activity, with ortho, meta, and para substitutions often leading to vastly different pharmacological profiles. Research has consistently shown that the specific placement of functional groups dictates the molecule's spatial arrangement and electronic distribution, which in turn affects its ability to fit into and interact with a biological target.
For example, in a series of 5-(substituted benzylidene)hydantoin derivatives evaluated for tyrosinase inhibition, the most potent compound featured a hydroxyl group at the R2 (ortho) position and a methoxy (B1213986) group at the R3 (meta) position. nih.gov In another study on antischistosomal aryl hydantoins, an optimal activity was observed with a combination of halogens or trifluoromethyl groups at the 3 and 4 (meta and para) positions of the phenyl ring. nih.gov Conversely, studies on 1-benzyl-3-aryl-2-thiohydantoin derivatives highlighted the importance of the para-meta substitution pattern for antitrypanosomal activity; switching the substituent positions led to a significant drop in potency. acs.org
Research focusing on Knoevenagel condensation products of substituted benzaldehydes with hydantoin indicated that compounds derived from para-substituted benzaldehydes generally exhibited better activity than those with other substitution patterns. semanticscholar.org This suggests that for certain targets, substitution at the para position provides the most favorable orientation or electronic environment for binding. These findings underscore that a simple change in substituent position on the benzylidene ring can dramatically alter biological efficacy, making positional isomerism a key consideration in the design of new hydantoin-based therapeutic agents.
The following table summarizes findings on the positional effects of substituents on the benzylidene ring from various studies.
| Compound Series | Target/Activity | Optimal Substitution Pattern | Reference |
| 5-(substituted benzylidene)hydantoins | Tyrosinase Inhibition | Hydroxyl at R2 (ortho), Methoxy at R3 (meta) | nih.gov |
| Aryl hydantoins | Antischistosomal | Halogens/CF₃ at C3 (meta) and C4 (para) | nih.gov |
| 1-Benzyl-3-aryl-2-thiohydantoins | Anti-Trypanosoma brucei | Substituents at para and meta positions | acs.org |
| 5-Benzylidene-hydantoin esters | General Activity | Para-substituted benzaldehydes | semanticscholar.org |
Role of the Hydantoin Ring Substitutions (N-1, N-3, C-5) in Modulating Activity
Modifications at the N-1, N-3, and C-5 positions of the hydantoin core are fundamental strategies for fine-tuning the pharmacological properties of these derivatives. beilstein-journals.orgbeilstein-journals.org Each position offers a unique opportunity to modulate the compound's potency, selectivity, and pharmacokinetic profile.
C-5 Position: The C-5 position is arguably the most critical for determining the class of activity. As mentioned, attaching an aromatic ring at C-5 is often essential for activities like anticonvulsant effects against generalized tonic-clonic seizures. pcbiochemres.comcutm.ac.in The 5-benzylidene substitution creates a planar, conjugated system that is important for various activities, including the inhibition of enzymes like EGFR kinase and sirtuins. nih.govnih.gov The nature of the substituent at C-5 directly influences how the molecule presents itself to its biological target.
N-3 Position: The N-3 position is frequently substituted to enhance activity or modify physical properties. The introduction of aryl groups at the N-3 position has been achieved through selective N-alkylation and can contribute to binding affinity. researchgate.net For instance, attaching aminoalkyl, aminohydroxyalkyl, or amide groups at this position has been explored to modulate anticonvulsant activity. pcbiochemres.com In some cases, the N-3 substituent can act as a handle for creating prodrugs or for introducing functionalities that engage in additional interactions with the target protein.
N-1 Position: The N-1 position is also a key site for modification. Substitution at N-1 can significantly impact a compound's biological profile. For example, a 1-benzenesulfonyl-5,5-diphenylhydantoin showed potent anticonvulsant activity comparable to Phenytoin. pcbiochemres.com In a series of EGFR inhibitors, a 1-phenethyl group was found to be a key feature for activity. nih.gov The replacement of a phenyl group with an alkyl substituent at the N-1 position in certain spiro-hydantoins was shown to sharply decrease the yield of cycloaddition reactions, indicating the steric and electronic influence of this position. beilstein-journals.org
The strategic combination of substitutions at these three positions allows for extensive chemical space exploration, enabling the development of hydantoin derivatives with highly specific and potent biological activities. pcbiochemres.com
Comparative SAR Analysis with other Arylidene Hydantoin Systems
The 5-arylidene moiety is a common feature in several five-membered heterocyclic scaffolds beyond hydantoin, including thiohydantoins, thiazolidinediones, and pyrrolidinediones. Comparing the SAR of these different systems provides valuable insights into the role of the heterocyclic core in modulating biological activity.
Thiohydantoins: Replacing the carbonyl oxygen at the C-2 position of the hydantoin ring with a sulfur atom yields a thiohydantoin. This modification can significantly alter the molecule's electronic properties and hydrogen-bonding capabilities. rsc.org In studies on tyrosinase inhibitors, 5-(substituted benzylidene)-2-thiohydantoin derivatives were found to be highly potent, with the thiohydantoin template considered a "near perfect surrogate" for the hydantoin scaffold. rsc.org However, the inhibitory pattern differed, possibly due to the loss of hydrogen bonding ability of the thiocarbonyl group. rsc.org In other contexts, such as antitrypanosomal agents, the 2-thiohydantoin (B1682308) core was found to be essential, as converting it to a standard hydantoin (S to O) was highly detrimental to activity. acs.org
Thiazolidinediones and Pyrrolidinediones: These scaffolds, like hydantoins, can be condensed with aldehydes to form arylidene derivatives. The structural feature of a β-phenyl-α,β-unsaturated carbonyl group is considered essential for the potent anti-tyrosinase activity observed across hydantoin, pyrrolidinedione, and thiazolidinedione scaffolds. rsc.org This suggests that for certain biological targets, the exocyclic benzylidene double bond and the adjacent carbonyl group form a critical pharmacophore, while the specific atoms within the heterocyclic ring play a more nuanced role in fine-tuning potency and selectivity. For example, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were developed as potent VEGFR2 kinase inhibitors. acs.org
Mechanistic Investigations of 4 Nitro Benzylidene Hydantoin and Analogues in Biological Systems
Elucidation of Molecular Mechanisms of Action for Benzylidene Hydantoins
Benzylidene hydantoins exert their biological effects through various molecular mechanisms, primarily involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.
Research has identified several enzymes that are targeted by benzylidene hydantoin (B18101) derivatives.
Kinase Inhibition : A series of 1,5-disubstituted hydantoins, designed to interact with the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), have been shown to inhibit its kinase activity. nih.gov Certain compounds with a 1-phenethyl and a 5-(E)-benzylidene substituent were found to inhibit both EGFR autophosphorylation and the phosphorylation of its substrates. nih.gov One such compound, UPR1024, demonstrated efficacy as an EGFR tyrosine kinase inhibitor. researchgate.net The hydantoin scaffold is considered a promising base for the development of various kinase inhibitors, targeting enzymes such as EGFR, PI3K, VEGFR, and others. ekb.eg
Sirtuin Inhibition : The 5-benzylidene-hydantoin scaffold has been identified as a novel inhibitor of Sirtuin (SIRT) activity. nih.gov Through virtual screening and subsequent cell-based assays, a specific compound (Specs ID AH-487/41657829) was found to be active against SIRT2 in the low micromolar range. nih.gov Further kinetic studies revealed a non-competitive and mixed-type inhibition profile with respect to the acetyl-lysine substrate and NAD+, respectively. nih.gov
Tyrosinase Inhibition : Derivatives of 5-(substituted benzylidene)hydantoin have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin (B1238610) production. nih.gov One derivative, compound 2e, which features a hydroxyl group at the R2 position and a methoxy (B1213986) group at the R3 position of the benzylidene ring, was identified as a potent competitive inhibitor. nih.gov Docking simulations suggest that this compound interacts strongly with residues within the enzyme's active site. nih.gov
Other Enzymes : Substituted 5-benzylhydantoins have also been assessed as inhibitors of dihydroorotate (B8406146) dehydrogenase. The inhibitory mechanism was found to involve a rapid deprotonation at the C-5 position of the hydantoin ring.
Table 1: Enzymatic Inhibition by Benzylidene Hydantoin Analogues
| Compound Class | Target Enzyme | Mechanism of Inhibition |
|---|---|---|
| 5-Benzylidene-hydantoins | EGFR Kinase | Interaction with ATP-binding site, inhibition of autophosphorylation nih.govresearchgate.net |
| 5-Benzylidene-hydantoin | Sirtuin 2 (SIRT2) | Non-competitive/mixed-type inhibition nih.gov |
| 5-(substituted benzylidene)hydantoins | Tyrosinase | Competitive inhibition, strong interaction with active site residues nih.gov |
| Substituted 5-benzylhydantoins | Dihydroorotate Dehydrogenase | Involves rapid deprotonation at C-5 of the hydantoin ring |
Beyond direct enzyme inhibition, benzylidene hydantoins modulate cellular pathways that are fundamental to cell fate and proliferation.
p53-Mediated Pathways : The benzylidene hydantoin derivative UPR1024 has been shown to induce a significant increase in the expression of p53 and p21(WAF1) proteins. researchgate.netpcbiochemres.com This upregulation is associated with the induction of DNA strand breaks, suggesting a complex mechanism of action that combines EGFR inhibition with DNA damage. researchgate.net The presence of wild-type p53 enhances the drug's efficacy. researchgate.net In a separate study, a SIRT2-inhibiting 5-benzylidene-hydantoin was observed to increase the levels of acetyl-p53 in HeLa cells, indicating an impact on p53 activity through post-translational modification. nih.gov
Cell Cycle Regulation : Treatment of non-small cell lung cancer cells with UPR1024 leads to an accumulation of cells in the S phase of the cell cycle. researchgate.netpcbiochemres.com This cell cycle arrest is a common consequence of DNA damage and p53 activation, ultimately contributing to the compound's antiproliferative effects. researchgate.net Another hydantoin derivative, compound 13, was found to inhibit cell cycle progression by reducing the expression of cyclin D1.
In Vitro Mechanistic Studies of 4-Nitro-benzylidene-hydantoin
While the broader class of benzylidene hydantoins has been the subject of numerous mechanistic studies, specific in vitro investigations detailing the molecular interactions of this compound are less prevalent in the current body of literature. However, the principles and techniques used to study its analogues provide a framework for understanding its potential mechanisms.
Confirming that a compound reaches and binds to its intended molecular target within a cell is a critical step in mechanistic studies. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement assays are employed to measure the direct interaction between a compound and its target protein in a cellular environment. These methods can provide quantitative data on target affinity and occupancy. For a compound like this compound, these assays would be essential to confirm engagement with putative targets, such as specific kinases or sirtuins, and to assess its specificity across the proteome.
Molecular docking and simulation studies are valuable computational tools for predicting and analyzing the interactions between a small molecule and its protein target. For example, docking studies have been used to propose a binding mode for SIRT2 inhibitors, which is consistent with experimental kinetic data. nih.gov Similarly, simulations confirmed that a tyrosinase-inhibiting benzylidene hydantoin interacts strongly with the enzyme's residues. nih.gov For this compound, these computational approaches could identify key hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize its binding to a target protein's active or allosteric site. Such studies would illuminate how the 4-nitro substitution influences binding affinity and specificity compared to other analogues.
Insights from Structure-Mechanism Relationships
The relationship between the chemical structure of benzylidene hydantoins and their biological mechanism is a key area of investigation. The substituents on the benzylidene ring and the hydantoin core significantly influence both potency and selectivity.
For instance, in the inhibition of dihydroorotate dehydrogenase, it was found that hydrophobic and electron-donating substituents on the phenyl ring of the benzyl (B1604629) group favored both binding and irreversible inhibition. Conversely, studies on tyrosinase inhibitors showed that specific hydroxyl and methoxy group substitutions on the benzylidene ring were optimal for activity. nih.gov
Computational Chemistry and in Silico Approaches for 4 Nitro Benzylidene Hydantoin Research
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 4-Nitro-benzylidene-hydantoin and its analogs might interact with biological targets.
Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of benzylidene derivatives with various protein targets. For instance, studies on benzylidene ketone derivatives containing a nitro group have utilized AutoDock 4 to evaluate intermolecular interactions with protein tyrosine kinases, such as the Src family tyrosine kinase Hck (PDB code: 2HCK) hu.edu.jo. These studies calculate the estimated free energy of binding (FEB) to quantify the strength of the interaction. The binding affinity for a series of these derivatives showed FEB values that were compared to known active compounds like curcumin (B1669340) hu.edu.jo.
In a study of thiohydantoin derivatives, which share a structural similarity with hydantoins, docking results against various protein targets (PDB IDs: 3IX3, 1FJ4, and 4UMX) revealed free energies of binding ranging from -4.4 to -9.6 kcal/mol ajchem-a.com. The validation of the docking protocol is often confirmed by re-docking the co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is low (typically less than 2 Å), which indicates the reliability of the predicted binding poses ajchem-a.com. The interactions observed in these studies commonly include hydrogen bonding, van der Waals forces, and various pi-stacking interactions with key amino acid residues in the active site ajchem-a.com.
Similarly, docking studies on dibenzylidene ketone derivatives, including a 4-nitrobenzylidene moiety, showed high computational affinities (E-value > -9.0 kcal/mol) against targets like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), proteinase-activated receptor 1, and vitamin K epoxide reductase researchgate.net.
Table 1: Examples of Molecular Docking Studies on Benzylidene Derivatives
| Derivative Class | Protein Target (PDB ID) | Docking Software | Binding Affinity Range (kcal/mol) | Key Findings |
|---|---|---|---|---|
| Benzylidene Ketones | Src family tyrosine kinase Hck (2HCK) | AutoDock 4 | Comparable to curcumin | Alkyl chain elongation at the ketone increased activity hu.edu.jo. |
| Thiohydantoin Derivatives | Various (3IX3, 1FJ4, 4UMX) | AutoDock Vina | -4.4 to -9.6 | Predicted binding modes showed key hydrogen bond and hydrophobic interactions ajchem-a.com. |
| Dibenzylidene Ketones | COX-1, COX-2, PAR-1, VKOR | Not Specified | > -9.0 (E-value) | Demonstrated high computational affinities for multiple targets researchgate.net. |
Virtual screening and molecular docking are instrumental in identifying potential molecular targets for new chemical scaffolds. Through a combination of structure-based virtual screening and subsequent cell-based assays, the 5-benzylidene-hydantoin scaffold was identified as a novel inhibitor of Sirtuins (SIRTs), a family of enzymes involved in various cellular processes nih.gov. Specifically, a compound from this class showed activity in the low micromolar range against SIRT2 nih.gov. This approach demonstrates how computational methods can successfully triage large compound libraries to find active molecules and their corresponding targets.
Further research into related benzylidene derivatives has identified other potential targets. For example, derivatives of (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One have been studied in silico as potential agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) researchgate.net. Molecular docking has also been used to evaluate benzylidene ketone derivatives as antioxidants by targeting enzymes like the Src family tyrosine kinase Hck hu.edu.jo. These studies highlight the broad applicability of in silico screening to propose and validate novel therapeutic targets for the this compound core structure.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. For benzylidene derivatives, MD studies have been used to confirm the stability of complexes predicted by molecular docking mdpi.com. For instance, simulations of complexes formed by benzylidene derivatives with proteins like L,D-transpeptidase Ykud and endoglucanase from Aspergillus niger revealed that the complexes remained stable under physiological conditions mdpi.com.
In studies of SIRT inhibitors, MD simulations have been used to refine the binding mode of 5-benzylidene-hydantoin derivatives within the enzyme's active site, providing a model consistent with experimental kinetic data nih.gov. Similarly, MD simulations combined with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are used to analyze the binding free energy and the stability of ligand-receptor complexes, as demonstrated in studies of pyrazole (B372694) derivatives targeting SARS-CoV-2 main protease nih.gov. These simulations can reveal the dynamic behavior of the ligand in the binding pocket and highlight the key interactions that contribute to the stability of the complex nih.govfrontiersin.org.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These calculations can provide insights into the molecule's geometry, electronic structure, and chemical reactivity.
In the study of a novel pyrazole derivative containing a 4-nitro benzaldehyde (B42025) group, DFT was used to analyze the molecular geometry, revealing the dihedral angles between the pyrazole and nitrobenzene (B124822) rings in its two symmetry-independent forms nih.gov. Such studies also employ techniques like Quantum Theory of Atoms in Molecules (QTAIM) to analyze hydrogen bonds and other weak interactions that stabilize the molecular structure nih.gov. These computational analyses are crucial for understanding the intrinsic properties of the molecule that govern its interactions with biological targets. Research on related nitro-containing compounds has also utilized reactive quantum-mechanical molecular dynamics (QMD) to simulate chemical reactions and understand reaction pathways at an atomistic level, which can be relevant for enzyme catalysis mechanisms chemrxiv.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzylidene Hydantoin (B18101) Derivatives
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed to predict the biological activity of new compounds based on their physicochemical properties or structural features (descriptors). For benzylidene hydrazine (B178648) benzamides, a QSAR equation was developed to predict anticancer activity against a human lung cancer cell line (A459) unair.ac.id. The resulting model showed a strong correlation between the predicted and observed activities, with a correlation coefficient (r) of 0.921 unair.ac.id. The descriptors in the final equation included parameters related to solubility (Log S), molecular shape (rerank), and molar refractivity (MR) unair.ac.id.
Table 2: Example of a QSAR Equation for Benzylidene Derivatives
| Derivative Class | Activity | QSAR Equation | Statistical Parameters |
|---|---|---|---|
| Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | n = 11; r = 0.921; R² = 0.849; Q² = 0.61 unair.ac.id |
These predictive models are valuable tools in drug design, as they allow researchers to prioritize the synthesis of new derivatives with potentially enhanced activity, thereby reducing the need for extensive and costly experimental trials frontiersin.orgunair.ac.id. The development of robust and validated QSAR models for benzylidene hydantoin derivatives can significantly guide the design of new therapeutic agents mdpi.com.
Identification of Physicochemical Descriptors Influencing Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. In silico tools allow for the calculation of a wide array of molecular descriptors that can be correlated with experimental bioactivity through Quantitative Structure-Activity Relationship (QSAR) models. For this compound, several key descriptors are hypothesized to play a crucial role in its activity profile.
The presence of the nitro group (NO2) is a significant determinant of the molecule's electronic properties. As a strong electron-withdrawing group, it influences the charge distribution across the aromatic ring and the entire molecule. This can impact the compound's ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often critical for binding to biological targets. The electron-withdrawing nature of the nitro group can deactivate the aromatic system, potentially weakening quadrupole moments involved in π-π interactions nih.gov.
Key physicochemical descriptors for this compound, predicted using computational software, are summarized in the table below. These descriptors provide a quantitative basis for understanding its potential biological behavior.
| Descriptor | Predicted Value | Potential Influence on Activity |
| Molecular Weight | 219.17 g/mol | Adherence to Lipinski's Rule of Five, influencing absorption and distribution. |
| LogP (o/w) | 1.5 | Indicates moderate lipophilicity, which can affect cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | Influences drug transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with biological targets. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
These descriptors are fundamental in constructing QSAR models to predict the activity of this compound and its analogs. For instance, variations in LogP and TPSA can be correlated with changes in cell permeability and, consequently, observed biological effects. The number of hydrogen bond donors and acceptors is critical for defining the pharmacophore, which is the three-dimensional arrangement of essential features for biological activity.
Virtual Screening and Lead Optimization Strategies Based on In Silico Methods
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel derivatives with enhanced activity.
Ligand-based virtual screening would involve using the known structure of this compound as a template to search for compounds with similar 2D or 3D features. This can be achieved through similarity searching based on molecular fingerprints or by developing a pharmacophore model that encapsulates the essential steric and electronic features required for activity.
Structure-based virtual screening , on the other hand, requires a three-dimensional structure of the biological target. Molecular docking simulations can then be used to predict the binding mode and affinity of this compound and other library compounds within the target's active site. This approach can provide detailed insights into the specific interactions that govern molecular recognition.
Once initial hits are identified through virtual screening, lead optimization strategies are employed to refine their structure and improve their pharmacological profile. For this compound, several in silico-guided optimization strategies can be envisioned:
Bioisosteric Replacement of the Nitro Group: The nitro group, while contributing to the electronic properties, can sometimes be associated with metabolic liabilities. In silico methods can be used to explore the effects of replacing the nitro group with various bioisosteres, such as a cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2CH3) group. These modifications can alter the compound's polarity, metabolic stability, and target interactions.
Substitution on the Benzylidene Ring: The aromatic ring of the benzylidene moiety is a prime location for structural modification. In silico modeling can predict how the addition of different substituents (e.g., halogens, alkyl, or alkoxy groups) at various positions would affect the binding affinity and selectivity. For example, adding a hydroxyl group could introduce a new hydrogen bond interaction with the target protein.
Modification of the Hydantoin Core: The hydantoin ring itself can be a target for optimization. Computational studies can explore the impact of substitutions at the N1 and N3 positions of the hydantoin ring to improve properties such as solubility or metabolic stability without compromising binding affinity.
The following table outlines a hypothetical lead optimization workflow for this compound based on in silico methods.
| Optimization Strategy | In Silico Method | Predicted Outcome |
| Bioisosteric replacement of the nitro group with a cyano group. | Molecular Docking, ADMET Prediction | Altered electronic profile, potentially improved metabolic stability, and modified binding interactions. |
| Addition of a hydroxyl group at the meta-position of the benzylidene ring. | Molecular Docking, Free Energy Calculations | Introduction of a new hydrogen bond with the target, potentially increasing binding affinity. |
| Methylation at the N1 position of the hydantoin ring. | ADMET Prediction, Molecular Dynamics Simulations | Increased lipophilicity and potential for altered solubility and metabolic pathways. |
Through these iterative cycles of in silico prediction and subsequent chemical synthesis and biological testing, novel analogs of this compound with improved therapeutic potential can be rationally designed.
Derivatization Chemistry and Analogue Design for Enhanced Bioactivity
Strategies for Rational Design of 4-Nitro-benzylidene-hydantoin Analogues
Rational drug design aims to create new molecules with improved therapeutic potential based on an understanding of the biological target and structure-activity relationships (SAR). For this compound, this involves modifying its core structure to enhance interactions with specific biological targets while minimizing off-target effects.
Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.comdrughunter.com This approach can improve potency, selectivity, metabolic stability, and bioavailability, or reduce toxicity. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned.
Nitro Group Replacement: The nitro group is a strong electron-withdrawing group but can sometimes be associated with toxicity due to metabolic reduction to reactive intermediates. Replacing it with other electron-withdrawing groups that are less prone to metabolic liabilities is a common strategy.
Phenyl Ring Analogues: The phenyl ring can be replaced with various heteroaromatic rings to explore new interactions with the biological target and alter the molecule's physicochemical properties.
Hydantoin (B18101) Core Modifications: The hydantoin ring itself can be modified. For example, replacing one of the carbonyl oxygens with sulfur creates a thiohydantoin, which can alter the hydrogen bonding capacity and lipophilicity of the molecule. thieme-connect.de
The following table outlines potential bioisosteric replacements for different moieties of the this compound molecule.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfonamide (-SO₂NH₂), Halogens (e.g., -Cl, -Br) | Maintain or modify electron-withdrawing properties, potentially reduce metabolic liabilities, alter polarity and hydrogen bonding capability. |
| Phenyl Ring | Pyridyl, Thienyl, Furyl, Pyrrolyl, Bicyclo[1.1.1]pentane | Introduce heteroatoms for new hydrogen bonding interactions, modulate lipophilicity and metabolic stability, explore different spatial arrangements. enamine.net |
| Hydantoin Carbonyl (C=O) | Thione (C=S) | Creates a thiohydantoin analog, which alters electronic distribution, hydrogen bonding capacity, and lipophilicity. thieme-connect.de |
| Hydantoin N-H | N-Alkyl, N-Aryl | Blocks potential metabolic sites, introduces substituents to explore additional binding pockets. |
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. niper.gov.in This can lead to the discovery of novel chemical series with improved properties or new intellectual property. namiki-s.co.jpnih.gov Starting from this compound, one could replace the hydantoin ring with other five- or six-membered heterocyclic systems that can present substituents in a similar 3D arrangement.
Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. ekb.eg This strategy aims to create molecules that can interact with multiple biological targets or have a synergistic effect.
Synthetic Access to Diversely Substituted Hydantoin Compounds
The synthesis of diversely substituted hydantoin analogues is crucial for exploring structure-activity relationships. Several synthetic routes are available for both the hydantoin core and its subsequent derivatization.
A common method for synthesizing 5-benzylidene-hydantoin derivatives is the condensation of hydantoin with a corresponding benzaldehyde (B42025). For this compound, this involves reacting hydantoin with 4-nitrobenzaldehyde (B150856), often in a solvent like glacial acetic acid or n-butanol with a catalyst such as ammonium (B1175870) acetate (B1210297). prepchem.comresearchgate.net
Key synthetic strategies for diversification include:
Bucherer-Bergs Reaction: This multicomponent reaction uses a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce 5,5-disubstituted hydantoins.
Read Synthesis: This involves the reaction of α-amino acids with isocyanates.
N-Substitution: The N1 and N3 positions of the hydantoin ring can be alkylated or arylated under basic conditions, although selective substitution can be challenging. thieme-connect.de
Condensation with Diverse Aldehydes: A library of analogues can be readily prepared by condensing a pre-formed hydantoin (or thiohydantoin) with a variety of substituted aldehydes. researchgate.net
The following table summarizes some synthetic approaches to generate substituted hydantoins.
| Reaction Type | Reactants | Product Type | Reference |
| Knoevenagel Condensation | Hydantoin, 4-Nitrobenzaldehyde, Ammonium Acetate | 5-(4-Nitrobenzylidene)hydantoin | prepchem.com |
| Cyclo-condensation | Thiosemicarbazone derivative, Ethyl chloroacetate, Sodium acetate | 3-substituted-2-thioxoimidazolidin-4-one | mdpi.com |
| Aza-Wittig Reaction | Imidazolidinetriones, Aryl azide, Triphenylphosphine | 5-Iminohydantoins | beilstein-journals.org |
Development of Hybrid Molecules Incorporating the this compound Motif
Creating hybrid molecules by linking the this compound scaffold to other known pharmacophores is a promising strategy to develop multifunctional ligands or to enhance the activity of the parent molecule. ekb.eg The hydantoin core can be derivatized at the N1 or N3 positions with linkers connected to other bioactive moieties.
For instance, hydantoin derivatives have been hybridized with:
Triazoles and Isoxazolines: To combine the pharmacological profiles of both heterocyclic systems. thieme-connect.de
Purines and Pyrimidines: Creating hybrids that may target enzymes involved in nucleotide metabolism, such as thymidine (B127349) phosphorylase. nih.gov
Sulfonamides: Known for a wide range of biological activities including antibacterial and anticancer effects. researchgate.net
The design of such hybrids requires careful selection of the linker to ensure proper spatial orientation of the pharmacophores for optimal interaction with their respective biological targets.
Exploitation of Pharmacophoric Elements for Novel Therapeutic Opportunities
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Analyzing the pharmacophoric elements of this compound can guide the design of new analogues for various therapeutic targets.
The key pharmacophoric features of the scaffold include:
Hydrogen Bond Donors: The N1-H and N3-H groups of the hydantoin ring.
Hydrogen Bond Acceptors: The two carbonyl oxygens (C2=O and C4=O) of the hydantoin ring and the nitro group.
Aromatic/Hydrophobic Region: The nitrophenyl ring.
Rigid Linker: The exocyclic double bond (C=C) connecting the phenyl and hydantoin rings, which restricts conformational flexibility and holds the two ring systems in a relatively planar arrangement.
Future Directions in 4 Nitro Benzylidene Hydantoin Research
Emerging Synthetic Methodologies for Hydantoin (B18101) Compounds
The synthesis of hydantoin scaffolds, the core of 4-Nitro-benzylidene-hydantoin, is evolving beyond traditional methods like the Bucherer-Bergs and Urech syntheses. researchgate.net While these historical methods are still in use, contemporary research focuses on improving efficiency, sustainability, and molecular diversity. srrjournals.comresearchgate.net
Modern approaches are increasingly adopting green chemistry principles and advanced technologies. nih.gov Key emerging methodologies include:
Multicomponent Reactions (MCRs): These reactions, such as the Ugi reaction followed by cyclization, allow for the synthesis of complex hydantoin derivatives in a single step from three or more starting materials. srrjournals.comorganic-chemistry.org This approach is highly efficient and enables the rapid creation of libraries of diverse compounds for screening. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the purity of hydantoin products compared to conventional heating methods. researchgate.netresearchgate.net
Solid-Phase Synthesis: This technique, where one of the reactants is bound to a solid support, facilitates the purification process and is well-suited for the automated synthesis of hydantoin libraries. nih.gov
Catalytic Approaches: Researchers are exploring novel catalysts, including copper/chiral Lewis bases, to achieve enantioselective synthesis of specific hydantoin derivatives, which is crucial for pharmacological applications. srrjournals.com
These innovative synthetic routes offer more sustainable and efficient pathways to a wide array of hydantoin structures, including derivatives of this compound. nih.gov
Table 1: Comparison of Traditional and Emerging Hydantoin Synthesis Methodologies
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Bucherer-Bergs Reaction | A multicomponent reaction involving a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source. nih.gov | High yields, simple procedure, readily available starting materials. | Use of toxic cyanides, sometimes harsh reaction conditions. |
| Urech Hydantoin Synthesis | Reaction of an amino acid with potassium cyanate (B1221674) followed by acid-induced cyclization. srrjournals.com | Utilizes amino acids as starting materials. | Can require multiple steps and harsh conditions. |
| Multicomponent Reactions (e.g., Ugi) | One-pot reactions combining three or more reactants to form the hydantoin core. organic-chemistry.org | High atom economy, operational simplicity, rapid access to diverse structures. researchgate.net | Can be sensitive to substrate scope. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. researchgate.net | Reduced reaction times, improved yields, cleaner reactions. | Requires specialized equipment. |
| Solid-Phase Synthesis | Synthesis on a polymer support, simplifying purification. nih.gov | Amenable to automation and library synthesis, easy purification. | Can have lower overall yields, requires specific linkers. |
Advanced Mechanistic Characterization Techniques
A profound understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product outcomes. The future of mechanistic studies for reactions involving this compound will integrate sophisticated experimental and computational methods to provide a detailed picture of reaction pathways.
Experimental Techniques:
Traditional methods like kinetic studies, isotopic labeling, and crossover experiments remain fundamental for distinguishing between intermolecular and intramolecular pathways and identifying rate-determining steps. dalalinstitute.comjsscacs.edu.in These are being supplemented by advanced spectroscopic techniques, such as time-resolved IR spectrophotometry, which can provide structural information about transient intermediates. jsscacs.edu.in
Computational Chemistry:
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms that are challenging to probe experimentally. grnjournal.usamacad.org Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to map potential energy surfaces, locate transition states, and calculate activation energies, providing detailed insights into reaction pathways. grnjournal.usrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, helping to understand the role of solvent effects and conformational changes during a reaction. grnjournal.us
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations connect the transition state to the reactants and products, confirming that a calculated transition structure is indeed part of the desired reaction pathway. smu.edu
The United Reaction Valley Approach (URVA) is an advanced computational method that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/forming at the transition state, and product adjustment. smu.edu This detailed analysis helps identify the electronic factors that control the reaction mechanism and energetics. smu.edu
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future applications in this area include:
Predictive Modeling: Machine learning models, particularly deep learning and quantitative structure-activity relationship (QSAR) models, can predict the biological activity, toxicity, and pharmacokinetic properties of new hydantoin derivatives. elsevier.comnih.gov By training on existing data, these models can screen virtual libraries of compounds to identify the most promising candidates for synthesis and testing. nih.govijcrt.org
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. elsevier.commedium.com These models can be trained on datasets of known active compounds to generate novel hydantoin structures optimized for a specific biological target. nih.gov
Synthesis Planning: AI can be used to devise the most efficient synthetic routes for target molecules. elsevier.com Retrosynthesis algorithms can analyze a target structure and propose a step-by-step pathway for its creation, saving significant time and resources in the lab.
Table 2: Applications of AI/ML in Hydantoin Compound Development
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | ML algorithms rapidly screen large virtual libraries of compounds to predict their activity against a biological target. nih.gov | Accelerates the identification of promising hydantoin derivatives for further investigation. |
| Property Prediction (ADMET) | Models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. elsevier.com | Enables early-stage filtering of compounds with poor pharmacological profiles, reducing late-stage failures. |
| De Novo Molecular Design | Generative models create novel molecular structures with optimized properties. nih.govmedium.com | Facilitates the design of new this compound analogs with enhanced efficacy and selectivity. |
| Retrosynthesis Prediction | AI algorithms suggest optimal synthetic pathways for a target molecule. elsevier.com | Streamlines the chemical synthesis planning process, making it more efficient. |
Q & A
Basic Research Questions
Q. What are the critical safety precautions when handling 4-nitro-benzylidene-hydantoin in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Avoid inhalation of dust by using fume hoods and ensure proper ventilation. Dispose of waste via approved chemical disposal protocols to mitigate environmental hazards (e.g., H412: long-term aquatic toxicity ). In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A base-catalyzed condensation reaction between 4-nitrobenzaldehyde and hydantoin is a standard approach. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization from ethanol. Confirm purity (>97%) via HPLC or melting point analysis .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify aromatic protons and carbonyl groups.
- Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) or compare melting points (mp) to literature values (e.g., mp146°C for related nitroaromatics ).
- Elemental Analysis : Validate stoichiometry via CHNS analysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d₄ ) as internal standards for NMR. Perform high-resolution mass spectrometry (HRMS) to confirm molecular ions. For tautomeric equilibria, conduct variable-temperature NMR studies to observe dynamic behavior .
Q. What strategies optimize the synthesis of novel hydantoin derivatives with enhanced bioactivity?
- Methodological Answer : Explore nucleophilic substitution reactions using diverse nucleophiles (e.g., cyanide, thiols) to modify the hydantoin core. Employ computational chemistry (DFT calculations) to predict reactive sites and design targeted analogs. Validate bioactivity via enzyme inhibition assays (e.g., against proteases or kinases) .
Q. How can environmental impacts of this compound be assessed in aquatic systems?
- Methodological Answer : Conduct acute and chronic toxicity tests using Daphnia magna or algal bioassays. Measure EC₅₀ values for growth inhibition. Utilize quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and persistence .
Q. What ethical considerations are critical when publishing research on nitroaromatic compounds?
- Methodological Answer : Ensure transparency in data reporting (e.g., raw spectral data in supplementary materials ). Avoid redundant publication by disclosing prior submissions. Use plagiarism-detection software (e.g., Turnitin) for manuscript drafts. Clearly define authorship contributions per ICMJE guidelines to prevent disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
